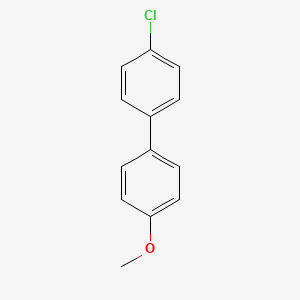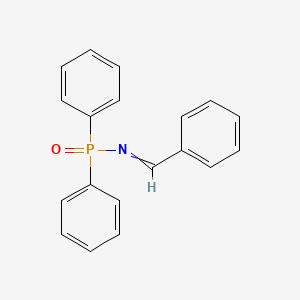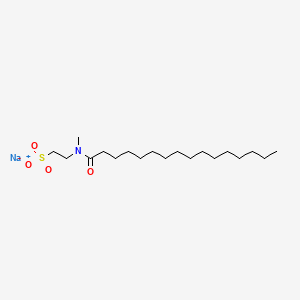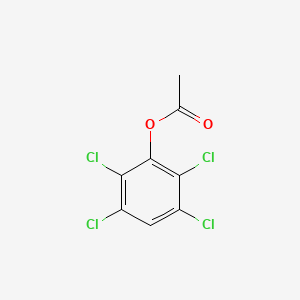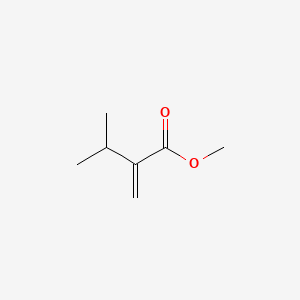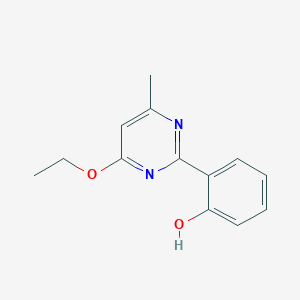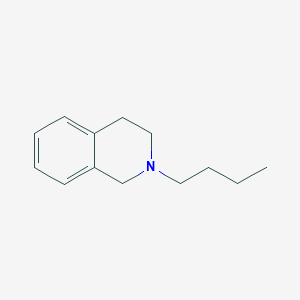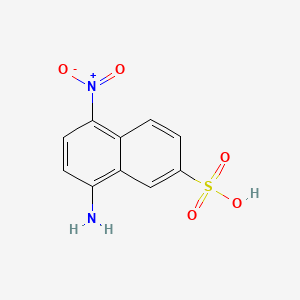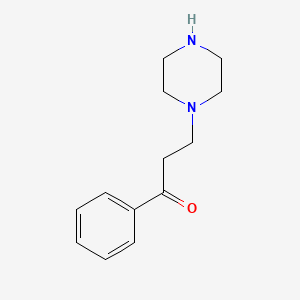
1-Phenyl-2-(pyridin-3-yl)ethanone
Descripción general
Descripción
“1-Phenyl-2-(pyridin-3-yl)ethanone” is a chemical compound with the molecular formula C13H11NO . It is also known as Ethanone, 1-(3-pyridinyl)- .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: InChI=1S/C13H11NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2 . This structure is available as a 2D Mol file or as a computed 3D SD file .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 197.24 . Other physical and chemical properties are not explicitly mentioned in the search results.
Aplicaciones Científicas De Investigación
Non-Cyanide Synthesis of Cyanoisoquinolines
1-Phenyl-2-(pyridin-3-yl)ethanone is utilized in the non-cyanide synthesis of 3-cyanoisoquinolines, which are important compounds in organic chemistry and pharmaceuticals. This method provides a safer alternative to traditional cyanide-based syntheses (Kopchuk et al., 2017).
Antiviral and Antibacterial Applications
The compound plays a role in creating heterocyclic compounds with potential antiviral and antibacterial properties. For example, it's used in the synthesis of derivatives with anti-HSV1 and anti-HAV-MBB activity (Attaby et al., 2006).
Corrosion Inhibition
This compound derivatives have shown efficacy as corrosion inhibitors, particularly for carbon steel in acidic environments. This application is vital in industries where metal corrosion is a significant concern (Hegazy et al., 2012).
Microwave-Assisted Synthesis
This compound is also significant in microwave-assisted organic synthesis, leading to the creation of various biologically active molecules, emphasizing the importance of this technique in modern organic synthesis (Merugu et al., 2010).
Cytotoxicity Against Cancer Cell Lines
Derivatives of this compound are being studied for their cytotoxic properties against various cancer cell lines, making them potential candidates for anticancer drug development (Alam et al., 2018).
Synthesis of Oxadiazoles with Antimicrobial Activity
The compound is used in the synthesis of oxadiazole derivatives, which exhibit significant antimicrobial activity, indicating its potential in developing new antimicrobial agents (Salimon et al., 2011).
Molecular Structure Analysis
It plays a role in the field of molecular structure analysis, where its derivatives are used in studies involving IR, NMR, UV spectra, and X-ray diffraction methods, contributing to the understanding of molecular properties and interactions (Ataol et al., 2014).
Synthesis of Triazole Derivatives
This compound is involved in the synthesis of triazole derivatives, which show promise in antifungal and plant growth regulatory activities, highlighting its agricultural and pharmaceutical applications (Liu et al., 2007).
Anti-Leishmanial Activity
Its derivatives are being explored for anti-leishmanial activity, demonstrating its potential in treating tropical diseases (Hussain et al., 2016).
Catalysis in Chemical Reactions
The compound is used in studying the catalysis of chemical reactions, such as the hydrogenation of ketones, showcasing its role in facilitating and understanding complex chemical processes (Kumah et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenyl-2-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(12-6-2-1-3-7-12)9-11-5-4-8-14-10-11/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEBMFBOWGAMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285710 | |
| Record name | 1-phenyl-2-(pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1081-48-7 | |
| Record name | NSC42664 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenyl-2-(pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

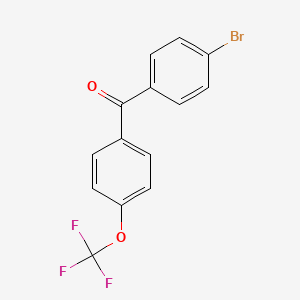
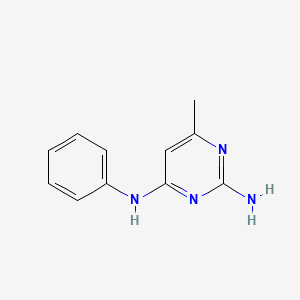
![N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B1605859.png)
